3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid

Übersicht

Beschreibung

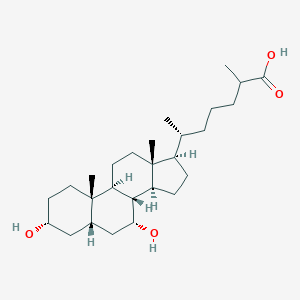

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a cholestanoid compound characterized by the presence of hydroxy groups at the 3 and 7 positions on the cholestane skeleton . This compound is a derivative of 5beta-cholestane and plays a significant role in various biological processes, including bile acid biosynthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid typically involves the hydroxylation of 5beta-cholestane at the 3 and 7 positions. This can be achieved through various chemical reactions, including the use of specific oxidizing agents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the desired positions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes that can selectively hydroxylate the cholestane skeleton. These methods are advantageous due to their specificity and efficiency in producing the desired compound .

Analyse Chemischer Reaktionen

Coenzyme A (CoA) Conjugation

DHCA serves as a substrate for 3α,7α-dihydroxy-5β-cholestanate—CoA ligase (EC 6.2.1.28), an enzyme critical for bile acid synthesis. This reaction activates DHCA for subsequent β-oxidation in peroxisomes.

| Substrates | Products | Enzyme | Cofactors | Reference |

|---|---|---|---|---|

| ATP, DHCA, CoA | AMP, diphosphate, DHCA-CoA | 3α,7α-dihydroxy-5β-cholestanate—CoA ligase | Mg²⁺ |

Mechanism :

-

ATP-dependent ligation forms a thioester bond between DHCA and CoA.

-

Stereospecificity: Only the (25R)-isomer is metabolically active in humans .

Conversion to Primary Bile Acids

DHCA undergoes mitochondrial β-oxidation and side-chain shortening to form chenodeoxycholic acid (CDCA), a primary bile acid.

Key Findings :

-

In humans, radiolabeled DHCA was 80% converted to CDCA, demonstrating its role as a direct precursor .

-

Minor conversion to cholic acid occurs via 12α-hydroxylation .

3.1.1 β-Ketosulfoxide Elimination

Steps :

-

Precursor Preparation : Methyl cholate or chenodeoxycholate reacts with methylsulfinylcarbanion to form β-ketosulfoxides .

-

Thermal Elimination : Heating induces elimination, yielding α,β-unsaturated ketones .

-

Reductive Deoxygenation : NaBH₄ or LiAlH₄ reduces ketones to alcohols.

-

Hydroboration-Oxidation : BH₃·THF adds to double bonds, followed by H₂O₂/NaOH to form diols .

-

Oxidation-Hydrolysis : TEMPO/NaClO oxidizes alcohols to carboxylic acids .

Key Intermediates :

-

3α,7α,26-Trihydroxy-5β-cholestane (25R/S isomers)

Industrial Production

Biocatalytic methods using Rhodococcus or Pseudomonas strains achieve regio- and stereoselective hydroxylation of cholestane derivatives, enabling scalable DHCA synthesis.

Comparative Reactivity

| Reaction Type | DHCA Reactivity vs. Analogues | Unique Features of DHCA |

|---|---|---|

| Oxidation | Slower than 3α,7α,12α-THCA | 7α-OH group resists auto-oxidation |

| CoA Conjugation | Specific to (25R)-isomer | No activity observed for (25S)-isomer |

| β-Oxidation | Requires peroxisomal transporters | Side-chain cleavage occurs exclusively in mitochondria |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Bile Acid Metabolism

The compound is crucial in the biosynthesis of bile acids, which are essential for the digestion and absorption of dietary fats. It is metabolized predominantly into chenodeoxycholic acid (CDCA), with studies indicating that approximately 80% of administered doses convert to CDCA in human subjects . This metabolic pathway highlights its importance in liver function and lipid metabolism.

Therapeutic Potential in Liver Diseases

Given its role in bile acid synthesis, this compound has potential therapeutic implications for treating liver diseases. Its ability to modulate bile acid levels may help in conditions such as cholestasis and other liver disorders related to bile acid dysregulation .

Precursor for Steroidal Compounds

In organic chemistry, this compound serves as a precursor for synthesizing various steroidal compounds. Its hydroxylation at the 3 and 7 positions allows it to be utilized in creating more complex steroid structures, which can have diverse biological activities .

Biochemical Studies

The compound is frequently used as a model compound for studying hydroxylation reactions. Its unique structural features make it an excellent candidate for exploring the mechanisms of enzyme-catalyzed reactions involved in steroid metabolism .

Metabolic Fate in Humans

A study involving patients with T-tube bile fistulas demonstrated that after administration of this compound, a significant amount was metabolized to chenodeoxycholic acid. This finding underscores its metabolic relevance and potential utility in clinical settings .

Enzymatic Conversion to Primary Bile Acids

Research has identified specific enzymes involved in converting this compound into primary bile acids. Notably, the peroxisomal bifunctional enzyme D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase plays a crucial role in this conversion process . Understanding these enzymatic pathways can aid in developing treatments for metabolic disorders.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Bile Acid Metabolism | Integral role in synthesizing chenodeoxycholic acid from cholesterol |

| Therapeutic Potential | Potential treatment for liver diseases related to bile acid metabolism |

| Precursor for Steroids | Used as a starting material for synthesizing various steroidal compounds |

| Biochemical Research | Model compound for studying hydroxylation reactions and enzyme mechanisms |

Wirkmechanismus

The mechanism of action of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid involves its role as a precursor in bile acid biosynthesis. The compound undergoes enzymatic transformations to produce bile acids, which emulsify dietary fats and facilitate their absorption in the intestine . The molecular targets and pathways involved include various enzymes in the liver that catalyze the hydroxylation and conjugation of the cholestane skeleton .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid: This compound has an additional hydroxy group at the 12 position, which affects its chemical properties and biological activity.

5beta-Cholestane: The parent compound of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, lacking the hydroxy groups at the 3 and 7 positions.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This compound’s role in bile acid biosynthesis and its potential therapeutic applications highlight its significance in both biological and industrial contexts .

Biologische Aktivität

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, also known as 3α,7α-dihydroxycholestanoic acid, is a bile acid derivative characterized by hydroxyl groups at the 3 and 7 positions and a carboxylic acid group at the 26 position. Its molecular formula is C27H46O4. This compound plays a significant role in lipid metabolism and is involved in various biological processes, particularly in the biosynthesis of bile acids.

The primary biological activity of this compound involves its interaction with enzymes in the bile acid biosynthesis pathway. The compound acts as a substrate for 3α,7α-dihydroxy-5β-cholestanate—CoA ligase , which catalyzes the conversion of this compound into its CoA derivative, facilitating further metabolic transformations that lead to the synthesis of bile acids like chenodeoxycholic acid and cholic acid .

Enzymatic Interactions

The enzymatic pathways involving this compound include:

- 3α,7α-dihydroxy-5β-cholestanate—CoA ligase : Converts the acid into its CoA form.

- D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase : Involved in subsequent reactions within peroxisomes to produce primary bile acids .

Biochemical Pathways

This compound is integral to several biochemical pathways:

- Bile Acid Biosynthesis : It is a precursor in the synthesis of chenodeoxycholic acid.

- Cholesterol Metabolism : It plays a role in cholesterol catabolism and regulation of lipid levels in the body.

Case Studies and Clinical Relevance

Research has indicated that this compound may serve as a biomarker for various conditions related to bile acid metabolism. For instance:

- Metabolism Studies : In patients with T-tube bile fistulas, approximately 80% of administered doses were converted into chenodeoxycholic acid, highlighting its metabolic significance.

- Liver Disease Research : Given its role in bile acid synthesis, this compound has potential therapeutic implications for liver diseases and disorders related to bile metabolism.

Experimental Data

Applications in Science and Medicine

The compound has diverse applications across various fields:

- Chemistry : Used as a precursor for synthesizing steroidal compounds.

- Biology : Important for understanding lipid metabolism and digestive health.

- Medicine : Potential therapeutic applications for conditions associated with bile acid metabolism disorders.

Eigenschaften

IUPAC Name |

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZYGDKGRKKBSN-HKFUITGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17974-66-2 | |

| Record name | 3α,7α-Dihydroxy-5β-cholestanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17974-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 3α,7α-dihydroxy-5β-cholestan-26-oic acid in humans?

A: Research using radioactive labeling has shown that 3α,7α-dihydroxy-5β-cholestan-26-oic acid is efficiently metabolized in the human body, primarily into chenodeoxycholic acid. [] Studies on patients with T-tube bile fistulas revealed that approximately 80% of administered 3α,7α-dihydroxy-5β-cholestan-26-oic acid (either orally or intravenously) was converted into chenodeoxycholic acid. A smaller proportion, less than 2%, was metabolized into cholic acid. [] This highlights the compound's role as a precursor in bile acid formation.

Q2: Which enzymes are involved in the conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid to primary bile acids?

A: The conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid and its 12α-hydroxylated counterpart (3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid) into chenodeoxycholic acid and cholic acid, respectively, takes place within peroxisomes. [, ] This process involves several enzymatic steps. Research suggests that a peroxisomal bifunctional enzyme, D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase, plays a crucial role in converting the CoA esters of these acids into their corresponding 24-oxo-27-nor-cholestane forms. [] Subsequently, a thiolase, likely working in conjunction with sterol carrier protein x, catalyzes the cleavage of the side chain, ultimately yielding the primary bile acids. []

Q3: Are there any analytical methods available to study the CoA esters of bile acid intermediates like 3α,7α-dihydroxy-5β-cholestan-26-oic acid?

A: Yes, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has emerged as a rapid and effective technique for quantifying the CoA esters of bile acids, including 3α,7α-dihydroxy-5β-cholestan-26-oic acid. [] This method allows for direct measurement of these esters in complex mixtures containing peroxisomal proteins, making it a valuable tool for investigating bile acid biosynthesis and related disorders. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.